molecular formula C21H25BrN4O2 B11656985 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11656985
M. Wt: 445.4 g/mol
InChI Key: MXNKLMLCCQMSHE-UCQKPKSFSA-N
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Description

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetic anhydride to form 4-benzylpiperazin-1-ylacetohydrazide.

    Condensation Reaction: The final step involves the condensation of 4-benzylpiperazin-1-ylacetohydrazide with 5-bromo-2-methoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and bromine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to interact with monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of neurotransmitters such as serotonin and dopamine . This mechanism is particularly relevant in its potential anti-depressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with monoamine oxidase enzymes and its potential therapeutic applications set it apart from similar compounds.

Properties

Molecular Formula

C21H25BrN4O2

Molecular Weight

445.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O2/c1-28-20-8-7-19(22)13-18(20)14-23-24-21(27)16-26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)/b23-14-

InChI Key

MXNKLMLCCQMSHE-UCQKPKSFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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